N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a thiolan-3-yl (tetrahydrothiophen-3-yl) group and linked via an ethanediamide (oxalamide) bridge to a thiophen-2-yl methyl moiety. This structure combines heterocyclic elements (thiophene and tetrahydrothiophene) with a piperidine scaffold, a framework commonly associated with bioactive molecules targeting the central nervous system (CNS) .
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S2/c21-16(17(22)19-11-15-2-1-8-24-15)18-10-13-3-6-20(7-4-13)14-5-9-23-12-14/h1-2,8,13-14H,3-7,9-12H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZBPKHVEXEQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and thiolane intermediates. The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes, while the thiolane ring can be formed through thiol-ene reactions. The final step involves coupling the piperidine and thiolane intermediates with the thiophene ring using amide bond formation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiolane and thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: The amide bonds can be reduced to amines under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and borane can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors in the body.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the thiolane and thiophene rings can modulate the compound’s overall bioactivity. The compound may exert its effects through binding to and modulating the activity of enzymes or receptors involved in key biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogues with Heterocyclic Substituents
Beta-Hydroxythiofentanyl (N-[1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl]-N-phenylpropionamide)
- Structure : Features a thiophen-2-yl group linked via a hydroxyethyl chain to the piperidine core and a phenylpropionamide group.
- Key Differences :
- Lacks the ethanediamide linker, instead utilizing a propionamide group.
- Contains a phenyl ring instead of a thiolan-3-yl group.
N'-{[1-(Pyridin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide (BI81695)
- Structure : Replaces the thiolan-3-yl group with a pyridin-2-yl substituent.
- Key Differences :
- Pyridine’s aromatic nitrogen may alter electronic properties and receptor binding compared to the saturated thiolan group.
- Synthesis : Likely involves reductive amination and amide coupling steps similar to those described for 4-anilidopiperidine derivatives .
Fentanyl Analogues with Modified Amide Linkers
Beta-Methyl Fentanyl (N-Phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide)
- Structure : Propionamide linker with a 2-phenylpropyl substituent on piperidine.
- Key Differences :
- Bulky 2-phenylpropyl group may reduce receptor affinity compared to smaller substituents like thiolan-3-yl.
- Propionamide linker is more flexible than the rigid ethanediamide bridge.
- Regulatory Status : Schedule I controlled substance .
Beta'-Phenyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N,3-diphenylpropanamide)
Structural and Pharmacological Implications
Impact of Substituents on Piperidine
Role of the Ethanedia mide Linker
- Hydrogen Bonding : The dual carbonyl groups in ethanediamide could form stronger hydrogen bonds with opioid receptors than single-amide analogues.
Data Table: Comparative Analysis of Key Compounds
*Calculated based on structural similarity to BI81695.
Biological Activity
N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.
Structural Characteristics
The compound features a thiolan ring and a piperidine structure, which are critical for its biological activity. The presence of these moieties suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Research indicates that compounds similar to this compound may interact with multiple receptors, including:
- Histamine Receptors : The piperidine moiety is essential for binding to histamine H3 receptors, which are involved in neurotransmission and pain modulation. Studies have shown that modifications in the piperidine structure can significantly affect receptor affinity and selectivity .
- Sigma Receptors : The compound's interaction with sigma receptors (σ1 and σ2) also contributes to its analgesic properties. Ligands that demonstrate dual activity at these receptors have been noted for their efficacy in pain models .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific biological pathways, showcasing promising results in:
| Biological Activity | Effect | Reference |
|---|---|---|
| Analgesic Activity | Significant reduction in pain response in animal models | |
| Receptor Binding | High affinity for histamine H3 and sigma receptors |
Case Studies
- Analgesic Efficacy : A study conducted on animal models indicated that this compound exhibited significant analgesic effects compared to control groups. The mechanism was attributed to its action on both histamine and sigma receptors, suggesting a multifaceted approach to pain modulation .
- Receptor Interaction Analysis : Detailed receptor binding studies revealed that the compound's structural features allowed it to form stable interactions with target receptors, enhancing its pharmacological profile. The presence of the thiolan ring was particularly noted for increasing lipophilicity, which may enhance bioavailability .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methodologies, often focusing on optimizing yield and purity. Derivatives of this compound are being explored to enhance its therapeutic potential while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
